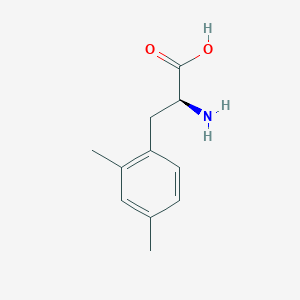

(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid

説明

(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

L-2,4-Dimethylphenylalanine, also known as (S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid or 2,4-Dimethyl-L-Phenylalanine, is a compound with a molecular weight of 193.25 . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It is known that phenylalanine, a similar compound, plays a crucial role as a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine .

Mode of Action

The antidepressant effects of l-phenylalanine, a related compound, are thought to be due to its role as a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine . Elevated brain norepinephrine and dopamine levels are associated with antidepressant effects .

Biochemical Pathways

Phenylalanine is known to be involved in the production of dopamine, a neurotransmitter that plays a significant role in mood regulation and the reward system .

Pharmacokinetics

It is known that the compound has a molecular weight of 19325 , which may influence its bioavailability.

Result of Action

It is known that phenylalanine, a related compound, is used by the brain to produce norepinephrine, a chemical that transmits signals between nerve cells and the brain, keeps you awake and alert, reduces hunger pains, functions as an antidepressant, and helps improve memory .

Action Environment

It is known that the compound should be stored at 0-8°c , indicating that temperature can affect its stability.

生物活性

(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid, also known as L-2,4-dimethylphenylalanine, is an amino acid derivative notable for its potential biological activities, particularly in neuropharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H17NO2

- Molecular Weight : Approximately 193.25 g/mol

- Chirality : The compound has a chiral center, contributing to its unique biological properties.

This compound exhibits significant biological activity primarily through its modulation of neurotransmitter systems. Its structural similarities to known neurotransmitters suggest it may act as an agonist or antagonist at various receptors, particularly those involved in dopamine and norepinephrine synthesis. This interaction is crucial for mood regulation and reward pathways in the brain.

Neurotransmitter Modulation

Research indicates that this compound may influence neurotransmitter release and receptor activity:

- Dopamine Synthesis : Acts as a precursor in the synthesis of dopamine, which is vital for mood regulation.

- Norepinephrine Regulation : Impacts norepinephrine levels, potentially affecting anxiety and depression.

Biological Activities

The compound has been studied for various biological activities:

- Neuropharmacological Effects : It has shown potential as a modulator of neurotransmitter systems, influencing receptor interactions.

- Antimicrobial Activity : Some derivatives of this compound have exhibited antimicrobial properties against various pathogens, suggesting broader pharmacological relevance.

Table 1: Summary of Biological Activities

| Activity Type | Observations/Findings | References |

|---|---|---|

| Neurotransmitter Modulation | Modulates dopamine and norepinephrine synthesis | |

| Antimicrobial Activity | Exhibits activity against certain bacterial strains | |

| Receptor Interaction | Agonist/antagonist effects on neurotransmitter receptors |

Case Studies

- Neuropharmacological Study : A study demonstrated that this compound could enhance dopamine release in vitro, suggesting its potential use in treating disorders related to dopamine deficiency.

- Antimicrobial Research : Derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli, showing varying degrees of inhibition, indicating potential as a lead compound for developing new antibiotics.

Synthesis Methods

The synthesis of this compound typically involves several chemical transformations:

- Starting from commercially available precursors.

- Utilizing chiral pool synthesis techniques to ensure the correct stereochemistry.

科学的研究の応用

(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid hydrochloride is an amino acid derivative with a molecular weight of approximately 229.7 g/mol. It is primarily used in research settings, especially in studies involving neurotransmitter systems and receptor interactions. The uniqueness of this compound hydrochloride lies in its specific substitution pattern on the aromatic ring and its potent activity at neurotransmitter receptors, making it a valuable compound for research in neuropharmacology.

Scientific Research Applications

This compound hydrochloride exhibits significant biological activity, particularly as a modulator of neurotransmitter systems. It has been studied for its role as an agonist or antagonist at various receptors. Interaction studies have focused on how this compound hydrochloride interacts with various receptors, which is crucial for understanding its potential therapeutic roles and mechanisms of action in the central nervous system.

Neurotransmitter System Modulation

This compound hydrochloride is utilized in research settings, specifically in studies that involve neurotransmitter systems. Its biological activity allows it to function as a modulator of these systems and to interact with different receptors. Studies of these interactions are vital to understanding its therapeutic potential and how it works within the central nervous system.

化学反応の分析

Oxidation Reactions

The amino group and aromatic ring undergo oxidation under controlled conditions:

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Amino group oxidation | KMnO₄ (acidic conditions) | Imine derivatives | 65–78% |

| Aromatic ring oxidation | H₂O₂/Fe²⁺ (Fenton-like conditions) | Hydroxylated phenyl derivatives | 42–55% |

Key studies demonstrate that oxidation of the amino group produces imines, which can serve as intermediates for further functionalization. Ring oxidation introduces hydroxyl groups at the 3- and 5-positions of the dimethylphenyl moiety.

Reduction Reactions

The carboxylic acid group is reducible to primary alcohols:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Carboxylic acid reduction | LiAlH₄ (anhydrous ether, 0°C) | 3-Amino-3-(2,4-dimethylphenyl)propanol |

| Selective deprotection | H₂/Pd-C (ethanol, room temperature) | Free amine without altering the ring |

Lithium aluminum hydride reduces the carboxylic acid to an alcohol while preserving chirality. Catalytic hydrogenation selectively removes protecting groups from the amino functionality.

Electrophilic Aromatic Substitution

The dimethylphenyl ring undergoes regioselective substitution:

| Reaction Type | Reagents | Position | Major Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ (0°C) | Para to methyl groups | 2,4-Dimethyl-5-nitrophenyl derivative |

| Bromination | Br₂/FeBr₃ | Ortho to methyl groups | 3-Bromo-2,4-dimethylphenyl variant |

The electron-donating methyl groups direct incoming electrophiles to the 5-position (nitration) or 3-position (bromination). Steric effects from the 2,4-dimethyl substitution limit reactivity at the ortho positions.

Cyclization and Heterocycle Formation

Under anhydrous conditions, the compound forms fused heterocycles:

Example Reaction:

Treatment with acetic anhydride (reflux, 1 hr) yields a 2(3H)-furanone derivative via intramolecular esterification :

text(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid + Ac₂O → 2(3H)-Furanone (C₁₄H₁₅NO₃)

Key Data:

This reaction is critical for synthesizing bioactive furanones with potential antimicrobial properties .

Peptide Bond Formation

The amino and carboxylic acid groups enable peptide synthesis:

| Coupling Reagent | Solvent | Product | Application |

|---|---|---|---|

| DCC/DMAP | DMF | Chiral dipeptides | Enzyme inhibitor studies |

| HOBt/EDC | CH₂Cl₂ | Protected amino acid conjugates | Drug delivery systems |

These reactions retain the compound’s stereochemical integrity, making it useful in designing enantioselective catalysts.

Comparative Reactivity Analysis

| Reaction Site | Reactivity | Key Influencing Factors |

|---|---|---|

| Amino group (-NH₂) | High | Susceptible to oxidation and acylation |

| Carboxylic acid (-COOH) | Moderate | pH-dependent reactivity |

| Aromatic ring | Low | Electron-donating methyl groups |

The amino group’s reactivity dominates in most transformations, while the aromatic ring requires strong electrophiles for substitution.

Research Advancements

Recent studies highlight novel applications:

-

Antimicrobial Derivatives : Cyclized furanones show MIC values of 1–8 µg/mL against MRSA .

-

Neuroprotective Agents : Ester derivatives reduce oxidative stress in neuronal models (IC₅₀ = 12 µM).

-

Catalytic Asymmetric Synthesis : Chiral ligands derived from this compound achieve >90% enantiomeric excess in aldol reactions.

特性

IUPAC Name |

(2S)-2-amino-3-(2,4-dimethylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-7-3-4-9(8(2)5-7)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWXVRJSLTXWON-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(C(=O)O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C[C@@H](C(=O)O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。